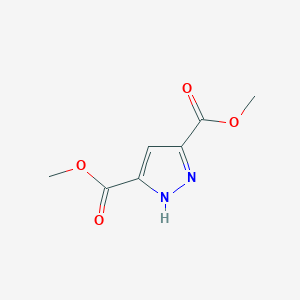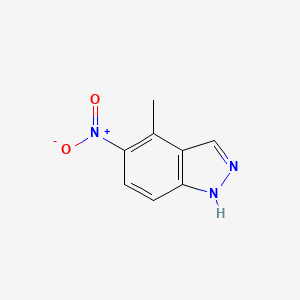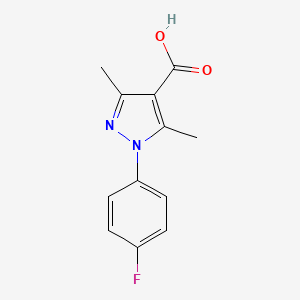
3-(Hydroxymethyl)-4-methoxybenzaldehyde
Vue d'ensemble
Description
The compound 3-(Hydroxymethyl)-4-methoxybenzaldehyde is a derivative of vanillin, which is a well-known flavoring agent. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated. For instance, 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, has been studied using spectroscopic and quantum chemical methods . Similarly, 4-hydroxy-3-methoxybenzaldehyde (HMB) has been analyzed for its spectral characteristics and interactions with beta-cyclodextrin . These studies provide insights into the behavior of methoxybenzaldehyde derivatives, which can be extrapolated to understand the properties of 3-(Hydroxymethyl)-4-methoxybenzaldehyde.
Synthesis Analysis
The synthesis of related compounds provides a basis for understanding the potential synthetic routes for 3-(Hydroxymethyl)-4-methoxybenzaldehyde. For example, [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was synthesized from a non-aromatic precursor through a 9-step process, including cyclization and aromatization steps . Another synthesis method for 4-methoxysalicylaldehyde involved selective monomethylation of 2,4-dihydroxybenzaldehyde . These methods highlight the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde derivatives has been extensively studied using spectroscopic techniques and density functional theory (DFT). For instance, the crystal structure of a compound synthesized from 4-methoxy-2-hydroxybenzaldehyde was determined, revealing the geometry and intramolecular interactions . DFT has also been used to investigate the ground state and vibrational spectra of similar compounds . These studies provide a detailed understanding of the molecular structure and electronic properties of methoxybenzaldehyde derivatives.
Chemical Reactions Analysis
The reactivity of methoxybenzaldehyde derivatives has been explored through various chemical reactions. For example, the synthesis of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes demonstrates the ligand properties of these compounds . Additionally, the formation of an adduct between hexamethylenetetramine and 4-hydroxy-3-methoxybenzaldehyde indicates the potential for hydrogen bonding and complex formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzaldehyde derivatives have been characterized using a variety of techniques. Spectroscopic studies, including IR, Raman, NMR, and UV-visible, have been employed to determine the properties of these compounds . The influence of different solvents, pH, and inclusion complexes on the spectral characteristics has been analyzed . Additionally, the thermodynamic parameters and molecular electrostatic potential have been calculated to understand the stability and reactivity of these molecules .
Applications De Recherche Scientifique
Application 1: One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose
- Summary of the Application : This compound is used in the synthesis of a stable derivative of 5-Hydroxymethylfurfural (5-HMF), a plant-derived furan compound. The derivative, Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate, is synthesized directly from fructose, a carbohydrate, making it a renewable resource .
- Methods of Application or Experimental Procedures : The synthesis involves refluxing fructose in DMSO for 2 hours, followed by a Wittig reaction with methyl(triphenylphosphoranylidene)acetate at room temperature for 1 hour. The products are then isolated by column chromatography over silica gel .
- Results or Outcomes : The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose . This one-pot synthesis of a stable 5-HMF derivative (platform compound) with good water-solubility was developed and made it highly promising for biological screening .
Application 2: Component of Buffer Solutions
- Summary of the Application : Tris, or tris(hydroxymethyl)aminomethane, is an organic compound extensively used in biochemistry and molecular biology as a component of buffer solutions .
- Methods of Application or Experimental Procedures : Tris is used in the preparation of buffer solutions in biochemistry and molecular biology experiments .
- Results or Outcomes : Tris is a key component in various buffer solutions used in biochemistry and molecular biology for maintaining pH levels in experiments .
Application 3: Dual Inhibitors of PTP1B/TC-PTP
- Summary of the Application : Compounds based on the 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline scaffold, which is similar to 3-(Hydroxymethyl)-4-methoxybenzaldehyde, have been identified as dual inhibitors of protein phosphotyrosine phosphatase 1B (PTP1B)/T-cell protein phosphotyrosine phosphatase (TC-PTP) .
- Methods of Application or Experimental Procedures : The compounds were profiled in vivo for their effects on body weight and food intake in obese rats .
- Results or Outcomes : A five-day administration of all studied compounds led to a decrease in body weight and food intake, improved glucose tolerance, attenuated hyperinsulinemia, hyperleptinemia and insulin resistance, and also compensatory increased expression of the PTP1B and TC-PTP genes in the liver .
Application 4: Component of Tris Buffer Solutions
- Summary of the Application : Tris, or tris(hydroxymethyl)aminomethane, is an organic compound extensively used in biochemistry and molecular biology as a component of buffer solutions .
- Methods of Application or Experimental Procedures : Tris is used in the preparation of buffer solutions in biochemistry and molecular biology experiments .
- Results or Outcomes : Tris is a key component in various buffer solutions used in biochemistry and molecular biology for maintaining pH levels in experiments .
Application 5: Dual Inhibitors of PTP1B/TC-PTP
- Summary of the Application : Compounds based on the 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline scaffold, which is similar to 3-(Hydroxymethyl)-4-methoxybenzaldehyde, have been identified as dual inhibitors of protein phosphotyrosine phosphatase 1B (PTP1B)/T-cell protein phosphotyrosine phosphatase (TC-PTP) .
- Methods of Application or Experimental Procedures : The compounds were profiled in vivo for their effects on body weight and food intake in obese rats .
- Results or Outcomes : A five-day administration of all studied compounds led to a decrease in body weight and food intake, improved glucose tolerance, attenuated hyperinsulinemia, hyperleptinemia and insulin resistance, and also compensatory increased expression of the PTP1B and TC-PTP genes in the liver .
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, precautions to be taken while handling it, etc.
Orientations Futures
This involves predicting or proposing future research directions like potential applications of the compound, modifications that can be made to improve its properties, etc.
Propriétés
IUPAC Name |
3-(hydroxymethyl)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNWBFUAFUQJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356399 | |
| Record name | 3-(hydroxymethyl)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-4-methoxybenzaldehyde | |
CAS RN |
76646-42-9 | |
| Record name | 3-(hydroxymethyl)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)



![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)
![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)
![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)


